molecular formula C9H12 B8666093 2,3,3a,4-tetrahydro-1H-indene CAS No. 39014-56-7

2,3,3a,4-tetrahydro-1H-indene

Cat. No. B8666093
Key on ui cas rn: 39014-56-7
M. Wt: 120.19 g/mol
InChI Key: BIEBZGCKLFWMCR-UHFFFAOYSA-N
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Patent
US05565069

Procedure details

The fraction (C-1) is fed to the fourth distillation column, and rectified at a column top pressure of 0.08 atmosphere, a column bottom pressure of 0.09 atmosphere, and a reflux ratio of 30. A fraction containing components having a boiling point lower than that of 5-vinyl-2-norbornene is obtained from the column top, and a fraction containing 5-vinyl-2-norbornene, dicyclopentadiene and tetrahydroindene is obtained from the column bottom. Further, the fraction from the column bottom is fed to the fifth distillation column (distillation "d1 "), and rectified at a column top pressure of 0.03 atmosphere, a column bottom pressure of 0.06 atmosphere, and a reflux ratio of 4.6. Component (D-1) composed mainly of 5-vinyl-2-norbornene is obtained from the column top, and component (D-2) composed mainly of dicyclopentadiene is obtained from the column bottom. The fraction (D-2) is recycled to the decomposition reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].C1C2C3C=CC(C2C=C1)C3>>[CH2:8]1[C:3]2[CH:4]([CH2:5][CH:6]=[CH:2][CH:1]=2)[CH2:9][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1C2C=CC(C1)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The fraction (C-1) is fed to the fourth distillation column
ADDITION
Type
ADDITION
Details
A fraction containing components
CUSTOM
Type
CUSTOM
Details
is obtained from the column top

Outcomes

Product
Name
Type
product
Smiles
C1CCC2CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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